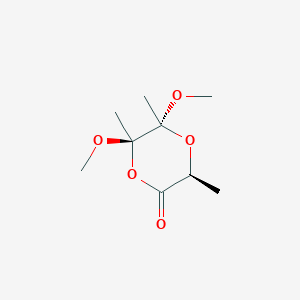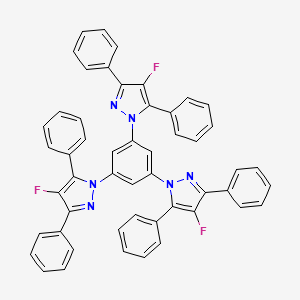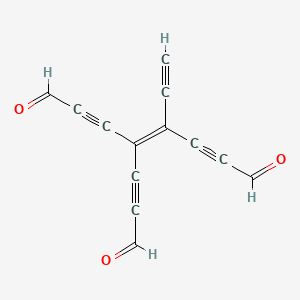![molecular formula C12H9BrN2O B14205281 4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one CAS No. 830317-04-9](/img/structure/B14205281.png)
4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one is a chemical compound with the molecular formula C12H9BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Méthodes De Préparation
The synthesis of 4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one typically involves the reaction of 4-bromoaniline with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Analyse Des Réactions Chimiques
4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one can be compared with other similar compounds, such as:
4-(4-Bromophenyl)pyridine: This compound has a similar structure but lacks the anilino and methylidene groups.
5-Bromo-2-oxindole: Another brominated compound with different functional groups and applications.
4-(4-Bromoanilino)pyridine: Similar to the target compound but without the methylidene group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
830317-04-9 |
|---|---|
Formule moléculaire |
C12H9BrN2O |
Poids moléculaire |
277.12 g/mol |
Nom IUPAC |
4-[(4-bromophenyl)iminomethyl]pyridin-3-ol |
InChI |
InChI=1S/C12H9BrN2O/c13-10-1-3-11(4-2-10)15-7-9-5-6-14-8-12(9)16/h1-8,16H |
Clé InChI |
SIUWEEXWFMETSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=CC2=C(C=NC=C2)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14205209.png)


![2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14205227.png)
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B14205231.png)
![2-({9-[(Prop-2-yn-1-yl)oxy]nonyl}oxy)oxane](/img/structure/B14205234.png)

![2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole](/img/structure/B14205248.png)


![tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14205282.png)
